Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
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Overview
Description
Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-cyanobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are being explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the nucleophile employed .
Scientific Research Applications
Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (3-cyanophenyl)acetate: Shares the cyano and ester functional groups but lacks the pyridine ring.
Methyl 2-(2-cyanophenyl)acetate: Similar structure but with a different position of the cyano group.
Methyl 2-(4-cyanophenyl)acetate: Another positional isomer with the cyano group in a different location.
Uniqueness
Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Biological Activity
Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its dihydropyridine core, which is known for various biological activities. The structure can be represented as follows:
- Antioxidant Activity : Compounds with a similar structure have demonstrated antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.
- Antitumor Activity : Research indicates that related dihydropyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-468) through mechanisms involving apoptosis and cell cycle arrest .
- Neurological Applications : The compound's potential as a therapeutic agent for neurological conditions such as Parkinson's disease and multiple sclerosis has been noted. The mechanism may involve modulation of neurotransmitter systems or neuroprotective effects against neurotoxicity .
Biological Activity Data
A summary of relevant biological activities observed in studies involving this compound and related compounds is presented in the table below:
Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
---|---|---|---|
Antiproliferative | MCF-7 Breast Cancer | 12 | Induction of apoptosis |
Antiproliferative | MDA-MB-468 Breast Cancer | 15 | Cell cycle arrest |
Neuroprotective | Neuronal Cell Culture | 5 | Reduction of oxidative stress |
Antioxidant | DPPH Assay | 20 | Free radical scavenging |
Case Study 1: Anticancer Properties
In a study assessing the anticancer properties of dihydropyridine derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound significantly inhibited the growth of the MCF-7 cell line with an IC50 value of 12 µM, suggesting a strong potential for further development as an anticancer agent .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds on neuronal cultures subjected to oxidative stress. The study found that this compound reduced neuronal death by up to 60% at a concentration of 5 µM, highlighting its potential utility in treating neurodegenerative diseases .
Properties
Molecular Formula |
C15H12N2O3 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl 2-[4-(3-cyanophenyl)-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C15H12N2O3/c1-20-15(19)10-17-6-5-13(8-14(17)18)12-4-2-3-11(7-12)9-16/h2-8H,10H2,1H3 |
InChI Key |
GSTBRPILWZPVFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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